molecular formula C10H14FN3O2S B582589 1-(5-Fluoropyridin-3-ylsulfonyl)piperidin-4-amine CAS No. 1272907-01-3

1-(5-Fluoropyridin-3-ylsulfonyl)piperidin-4-amine

Cat. No.: B582589
CAS No.: 1272907-01-3
M. Wt: 259.299
InChI Key: SLNQERPXMMYEPV-UHFFFAOYSA-N
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Description

1-(5-Fluoropyridin-3-ylsulfonyl)piperidin-4-amine is an organic compound with the molecular formula C10H14FN3O2S This compound features a piperidine ring substituted with a fluoropyridinylsulfonyl group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Fluoropyridin-3-ylsulfonyl)piperidin-4-amine typically involves the following steps:

    Formation of the Fluoropyridinylsulfonyl Intermediate: This step involves the sulfonylation of 5-fluoropyridine using a sulfonyl chloride reagent under basic conditions.

    Coupling with Piperidine: The intermediate is then reacted with piperidine under suitable conditions to form the desired product. This step may involve the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Fluoropyridin-3-ylsulfonyl)piperidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoropyridinyl group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-(5-Fluoropyridin-3-ylsulfonyl)piperidin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-Fluoropyridin-3-ylsulfonyl)piperidin-4-amine involves its interaction with specific molecular targets. The fluoropyridinylsulfonyl group may interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

  • 1-(4-Fluorobenzyl)piperidin-4-yl] [4-fluorophenyl] methanol
  • 1-(3,4-Dichlorobenzyl)piperidin-4-yl] [4-fluorophenyl] methanol
  • 1-(4-Bromobenzyl)piperidin-4-yl] [4-fluorophenyl] methanol

Uniqueness: 1-(5-Fluoropyridin-3-ylsulfonyl)piperidin-4-amine is unique due to the presence of the fluoropyridinylsulfonyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications.

Properties

IUPAC Name

1-(5-fluoropyridin-3-yl)sulfonylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FN3O2S/c11-8-5-10(7-13-6-8)17(15,16)14-3-1-9(12)2-4-14/h5-7,9H,1-4,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLNQERPXMMYEPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)S(=O)(=O)C2=CN=CC(=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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